molecular formula C14H17N3O2 B7691811 N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)butyramide

N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)butyramide

Cat. No.: B7691811
M. Wt: 259.30 g/mol
InChI Key: VVXMLJFIZAAMOL-UHFFFAOYSA-N
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Description

N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBOX-15, and it is a derivative of 3-phenyl-1,2,4-oxadiazole.

Mechanism of Action

The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. PBOX-15 has been shown to inhibit the activity of histone deacetylases, which may contribute to its anticancer properties. PBOX-15 has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its effects in neuroscience.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer research, PBOX-15 has been shown to induce apoptosis and inhibit cancer cell proliferation. In neuroscience, PBOX-15 has been shown to modulate the activity of certain neurotransmitters, which may have implications in the treatment of neurological disorders. In molecular biology, PBOX-15 has been used as a tool to study the expression of certain genes and proteins.

Advantages and Limitations for Lab Experiments

PBOX-15 has several advantages for lab experiments, such as its high purity and stability, which make it easy to work with. However, PBOX-15 also has some limitations, such as its low solubility in water, which may require the use of organic solvents. Additionally, PBOX-15 has not been extensively studied in vivo, which limits its potential applications in certain fields.

Future Directions

There are several future directions for the study of PBOX-15. In cancer research, further studies are needed to elucidate the mechanisms of action of PBOX-15 and to optimize its use as an anticancer agent. In neuroscience, further studies are needed to explore the potential therapeutic applications of PBOX-15 in the treatment of neurological disorders. In molecular biology, further studies are needed to explore the potential applications of PBOX-15 as a tool to study gene expression and protein function. Additionally, further studies are needed to explore the potential applications of PBOX-15 in other scientific fields, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)butyramide involves the reaction of 3-phenyl-1,2,4-oxadiazole with butyric anhydride in the presence of a catalyst. The reaction yields PBOX-15, which can be purified using various techniques, such as column chromatography.

Scientific Research Applications

PBOX-15 has been extensively studied for its potential applications in various scientific fields, such as cancer research, neuroscience, and molecular biology. In cancer research, PBOX-15 has shown promising results as an anticancer agent, as it induces apoptosis and inhibits cancer cell proliferation. In neuroscience, PBOX-15 has been shown to modulate the activity of certain neurotransmitters, which may have implications in the treatment of neurological disorders. In molecular biology, PBOX-15 has been used as a tool to study the expression of certain genes and proteins.

Properties

IUPAC Name

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-7-12(18)15-10(2)14-16-13(17-19-14)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXMLJFIZAAMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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